REACTION_CXSMILES
|
NC1C2C=CC=C(C([NH:14][C:15]3[C:24]([CH3:25])=[CH:23][CH:22]=[C:21]4[C:16]=3[CH:17]=[CH:18][N:19]=[C:20]4[NH:26][C:27]3[CH:32]=[CH:31][CH:30]=[C:29](C(F)(F)F)[CH:28]=3)=O)C=2C=CN=1.[Cl:37]C1C=CC(N)=CC=1>>[Cl:37][C:30]1[CH:31]=[CH:32][C:27]([NH:26][C:20]2[C:21]3[CH:22]=[CH:23][C:24]([CH3:25])=[C:15]([NH2:14])[C:16]=3[CH:17]=[CH:18][N:19]=2)=[CH:28][CH:29]=1
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=2C(=CC=CC12)C(=O)NC1=C2C=CN=C(C2=CC=C1C)NC1=CC(=CC=C1)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(N)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)NC1=NC=CC=2C(=C(C=CC12)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.83 g | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |